![molecular formula C24H16ClN3OS B2522869 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide CAS No. 922679-58-1](/img/structure/B2522869.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide is a useful research compound. Its molecular formula is C24H16ClN3OS and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anti-bacterial Evaluation
A study by Ahmed S. M. Al‐Janabi et al. (2020) explored the synthesis of novel Schiff bases, including compounds related to the chemical structure of interest, demonstrating good antibacterial activity against pathogenic bacteria. These findings suggest potential applications in developing new antibacterial agents. The study also included molecular docking studies indicating the compounds' potential as SARS-CoV-2 inhibitors, highlighting their relevance in antiviral research (Ahmed S. M. Al‐Janabi, A. O. Elzupir, & T. Yousef, 2020).
Molecular Docking and DFT Studies
Sonam Bhatia et al. (2013) conducted quantum chemical analysis on compounds with a similar backbone, revealing insights into tautomerism and divalent N(I) character, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets. Such information is valuable for drug design and understanding the compound's mechanism of action (Sonam Bhatia, Yogesh J. Malkhede, & P. Bharatam, 2013).
OLED Applications
Katarzyna Choroba et al. (2019) investigated the potential of aryl substituted 2,6-di(thiazol-2-yl)pyridines for OLEDs, suggesting that derivatives of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide might have applications in electronics, specifically in the development of materials for organic light-emitting diodes due to their electrochemical activity and photophysical properties (Katarzyna Choroba et al., 2019).
Antibacterial and Antifungal Activity
A study by K. H. Patel and Y. Patel (2015) synthesized and evaluated the antibacterial and antifungal activities of heterocyclic compounds similar to the chemical structure , demonstrating the potential of such compounds in treating bacterial and fungal infections. This suggests the broader applicability of this compound in antimicrobial research (K. H. Patel & Y. Patel, 2015).
Metal Complexes and Antitumor Activity
Research by X. Zou et al. (2020) on pyridine hydrazyl thiazole metal complexes, including structural characterization and evaluation of antibacterial and antitumor activity, highlights the potential of compounds related to this compound in developing new therapeutic agents with specificity for certain cancer cell lines, providing a foundation for future pharmaceutical applications (X. Zou et al., 2020).
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3OS/c25-20-8-3-9-21-22(20)27-24(30-21)28(15-16-5-4-12-26-14-16)23(29)19-11-10-17-6-1-2-7-18(17)13-19/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHLZJCWHNKCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
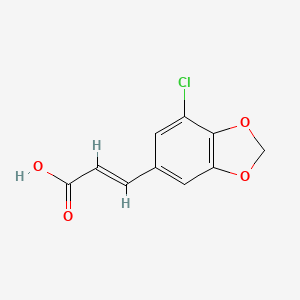
![2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2522787.png)
![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)
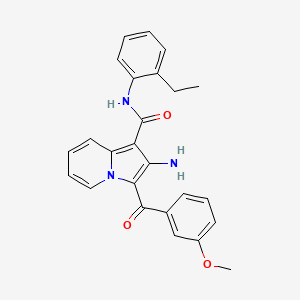
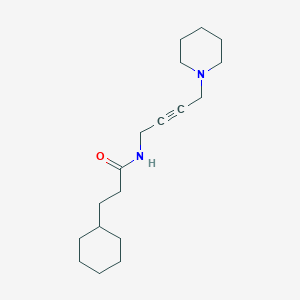
![2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2522795.png)
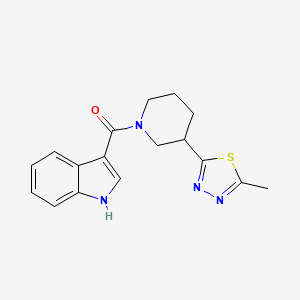
![N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522797.png)
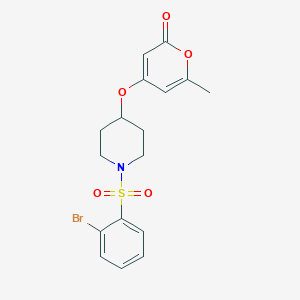
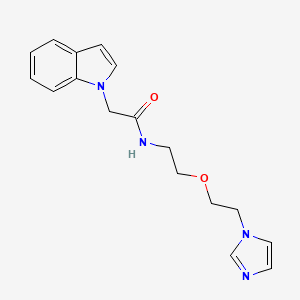

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522806.png)
![ethyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoate](/img/structure/B2522807.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2522808.png)
